LogP Advantage: ~2-Unit Higher Lipophilicity vs. N-Benzyl Analog Enables Differential Membrane Partitioning
The target compound (CAS 71795-54-5) exhibits a computed logP of 3.80, compared to the N-benzyl analog (CAS 71795-52-3) with an XlogP of 1.8 [1]. This ~2 log-unit difference corresponds to an approximately 100-fold higher theoretical octanol-water partition coefficient for the N-butyl derivative. In drug discovery, logP values in the 3–4 range are often associated with enhanced passive membrane permeability, while logP < 2 can limit cellular uptake for intracellular targets [2].
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.80 |
| Comparator Or Baseline | N-Benzyl analog (CAS 71795-52-3): XlogP = 1.8; N-Dimethylaminoethyl analog (CAS 71795-53-4): logP = 2.56 |
| Quantified Difference | ΔlogP = +2.00 vs. N-benzyl analog; ΔlogP = +1.24 vs. N-dimethylaminoethyl analog |
| Conditions | Computed values; target compound data from chemsrc.com; comparator data from basechem.org and molbase.cn |
Why This Matters
A 2-unit logP differential can shift the apparent cellular permeability coefficient by 10- to 100-fold, making the N-butyl variant preferentially suitable for cell-based assays requiring passive membrane crossing, while the N-benzyl analog may be more appropriate for extracellular or aqueous-compartment targets.
- [1] BaseChem. 4-Amino-N-(1-benzyl-1H-imidazol-2-yl)benzenesulfonamide (CAS 71795-52-3). XlogP = 1.8. https://basechem.org View Source
- [2] Molbase. 4-Amino-N-[1-[2-(dimethylamino)ethyl]imidazol-2-yl]benzenesulfonamide (CAS 71795-53-4). logP = 2.56, PSA = 101.63. https://qiye.molbase.cn View Source
